N-Methylformanilide-carbonyl-13C

Catalog No.
S1937986
CAS No.
61655-07-0
M.F
C8H9NO
M. Wt
136.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylformanilide-carbonyl-13C

CAS Number

61655-07-0

Product Name

N-Methylformanilide-carbonyl-13C

IUPAC Name

N-methyl-N-phenylformamide

Molecular Formula

C8H9NO

Molecular Weight

136.16 g/mol

InChI

InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3/i7+1

InChI Key

JIKUXBYRTXDNIY-CDYZYAPPSA-N

SMILES

CN(C=O)C1=CC=CC=C1

Canonical SMILES

CN(C=O)C1=CC=CC=C1

Isomeric SMILES

CN([13CH]=O)C1=CC=CC=C1

N-Methylformanilide-carbonyl-13C is a derivative of N-Methylformanilide, characterized by the incorporation of a carbon-13 isotope at the carbonyl position. This compound has the molecular formula C8H9NOC_8H_9NO and is primarily recognized for its role in organic synthesis and as a tool in nuclear magnetic resonance (NMR) spectroscopy. The presence of the carbon-13 isotope allows for enhanced resolution in NMR studies, facilitating the investigation of molecular structures and dynamics.

N-Methylformanilide itself is a secondary amide, notable for its colorless and nearly odorless liquid form at room temperature. It is structurally related to other formamides, such as formamide and dimethylformamide, but has distinct properties that make it suitable for specific applications in chemical synthesis and analysis .

Typical of amides and carbonyl compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of different derivatives.
  • Acylation Reactions: It can act as an acylating agent in reactions with alcohols or amines, forming esters or amides respectively.
  • Hydrolysis: Under acidic or basic conditions, N-Methylformanilide-carbonyl-13C can be hydrolyzed to yield N-Methylformamide and carboxylic acids.

These reactions are essential for synthesizing more complex organic molecules and studying reaction mechanisms through isotopic labeling .

While N-Methylformanilide-carbonyl-13C itself may not have direct biological activity, its parent compound, N-Methylformanilide, has been investigated for its potential effects on biological systems. The compound exhibits low toxicity and is used as a solvent in various biochemical applications. Its derivatives may also be explored for pharmacological activities due to their structural similarity to biologically active compounds .

The synthesis of N-Methylformanilide-carbonyl-13C typically involves:

  • Reaction of Methylamine with Methyl Formate:
    CH3NH2+HCOOCH3HCONHCH3+CH3OHCH_3NH_2+HCOOCH_3\rightarrow HCONHCH_3+CH_3OH
    This method generates N-Methylformanilide, which can then be isotopically labeled with carbon-13 at the carbonyl position.
  • Transamidation: A less common method involves reacting formamide with methylamine:
    HCONH2+CH3NH2HCONHCH3+NH3HCONH_2+CH_3NH_2\rightarrow HCONHCH_3+NH_3

These methods allow for the production of N-Methylformanilide-carbonyl-13C in laboratory settings, facilitating its use in research and industrial applications .

N-Methylformanilide-carbonyl-13C serves several important functions:

  • Nuclear Magnetic Resonance Spectroscopy: The carbon-13 isotope enhances the sensitivity and resolution of NMR studies, making it valuable for structural elucidation of organic compounds.
  • Organic Synthesis: It acts as a reagent in various organic transformations, particularly in amidation reactions where traditional solvents may not be suitable.
  • Chemical Analysis: Its unique isotopic signature allows for tracking reactions and understanding mechanisms in complex mixtures .

The interaction studies involving N-Methylformanilide-carbonyl-13C focus on its reactivity with various nucleophiles and electrophiles. By utilizing carbon-13 NMR spectroscopy, researchers can gain insights into how the compound interacts with other molecules, helping to elucidate reaction pathways and mechanisms. Studies often compare chemical shifts induced by substituents on the carbonyl group to understand electronic effects better .

N-Methylformanilide-carbonyl-13C is related to several other compounds that exhibit similar functional groups. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
FormamideCH3NOCH_3NOSimplest formamide; used widely as a solvent.
DimethylformamideC3H7NC_3H_7NMore stable than N-Methylformanilide; common solvent.
AcetamideC2H5NOC_2H_5NOSimple amide; used in organic synthesis.
N,N-DimethylacetamideC4H9NOC_4H_9NOUsed as a solvent; similar reactivity profile.

The uniqueness of N-Methylformanilide-carbonyl-13C lies in its specific isotopic labeling that aids in detailed structural studies via NMR spectroscopy, distinguishing it from other similar compounds that lack this feature .

Molecular Formula and Isotopic Composition

N-Methylformanilide-carbonyl-13C maintains the molecular formula C8H9NO with specific isotopic enrichment at the carbonyl carbon position [1] [2]. The compound exhibits 99 atom percent carbon-13 isotopic purity at the formyl carbon, distinguishing it from the natural abundance isotopologue [3] [2]. The isotopic composition is confirmed through the International Union of Pure and Applied Chemistry name N-methyl-N-phenylformamide and the structure-specific Simplified Molecular Input Line Entry System notation CN([13CH]=O)C1=CC=CC=C1, which explicitly indicates the carbon-13 labeling at the formyl position [1].

The isotopic labeling results in a mass shift of one atomic mass unit, increasing the molecular weight from 135.16 grams per mole for the unlabeled compound to 136.16 grams per mole for the carbon-13 labeled version [1] [2]. This mass difference enables distinctive identification through mass spectrometry, where the labeled compound produces a molecular ion peak at mass-to-charge ratio 136 compared to 135 for the natural abundance compound [3].

Table 1: Isotopic Composition Data

PropertyValueSource
Molecular FormulaC8H9NO [1] [2]
Molecular Weight (13C-labeled)136.16 g/mol [1] [2]
Molecular Weight (unlabeled)135.16 g/mol [4] [5]
Isotopic Purity (13C)99 atom % [3] [2]
Mass ShiftM+1 [3]
CAS Registry Number61655-07-0 [1] [2]

Physical Constants and Parameters

Molecular Weight and Mass Spectrometry Characteristics

The carbon-13 labeling increases the molecular weight to 136.16 grams per mole, representing a 1.007 gram per mole increment over the natural abundance compound [1] [2]. Mass spectrometry analysis reveals the characteristic M+1 pattern, facilitating unambiguous identification of the isotopically labeled molecule [3]. The isotopic enrichment provides enhanced sensitivity for analytical applications, particularly in nuclear magnetic resonance spectroscopy where carbon-13 nuclei produce strong, detectable signals due to their non-zero nuclear spin properties [6].

The carbon-13 labeled carbonyl group serves as a sensitive probe for studying molecular interactions and reaction mechanisms [1]. In carbon tetrachloride solutions, dimerization equilibria induce characteristic downfield shifts of 0.2 to 0.5 parts per million in the carbonyl carbon-13 resonance due to electric field effects [1]. These spectroscopic properties enable detailed mechanistic studies and isotopic tracing applications in chemical research.

Melting and Boiling Points

N-Methylformanilide-carbonyl-13C exhibits a melting point range of 8 to 13 degrees Celsius, consistent with reported values for the natural abundance compound [2] [7] [8]. The relatively low melting point reflects the molecular structure characteristics and intermolecular interactions present in the crystalline state. The compound maintains a boiling point of 243 to 244 degrees Celsius at standard atmospheric pressure [7] [8], indicating substantial thermal stability under normal laboratory conditions.

The isotopic substitution does not significantly alter the fundamental thermodynamic properties, as the carbon-13 isotope effect on phase transition temperatures is typically minimal for single isotopic substitutions [3] [2]. This thermal behavior enables standard handling and purification procedures commonly employed for organic compounds of similar molecular weight and polarity characteristics.

Solubility Profile

The solubility characteristics of N-Methylformanilide-carbonyl-13C demonstrate immiscibility with water, consistent with the hydrophobic nature of the aromatic ring system and the moderate polarity of the formamide functional group [5] [7]. Quantitative solubility measurements indicate water solubility of approximately 10.3 grams per liter under standard conditions [9], representing limited but measurable aqueous solubility.

The compound exhibits enhanced solubility in organic solvents due to the presence of both polar and nonpolar structural features. The logarithmic partition coefficient (LogP) value of 1.41 at 25 degrees Celsius indicates moderate lipophilicity [5], suggesting favorable partitioning into organic phases while maintaining some affinity for aqueous environments. The predicted acid dissociation constant (pKa) of 0.53 ± 0.50 reflects the weak basicity of the nitrogen atom in the amide structure [5].

Table 2: Solubility and Partition Properties

PropertyValueSource
Water Solubility10.3 g/L [9]
Water MiscibilityImmiscible [5] [7]
LogP (25°C)1.41 [5]
pKa (predicted)0.53 ± 0.50 [5]
pH (saturated solution)3.5-5.5 at 20°C [5]

Density and Refractive Index

The density of N-Methylformanilide-carbonyl-13C measures 1.095 grams per milliliter at 25 degrees Celsius [8] [9], indicating a density greater than water but typical for aromatic organic compounds of comparable molecular weight. This density value enables accurate volumetric measurements and facilitates separation techniques based on density differences.

The refractive index value of n20/D 1.561 provides optical characterization data essential for compound identification and purity assessment [8]. This parameter reflects the electronic structure and polarizability of the molecule, particularly the contribution of the aromatic ring system and the carbonyl functional group to the overall optical properties.

Additional physical parameters include a vapor pressure of 2.66 Pascals at 25 degrees Celsius [9], indicating low volatility under ambient conditions. The flash point of 127 degrees Celsius in closed cup testing demonstrates appropriate thermal stability for laboratory handling while requiring standard precautions for elevated temperature applications [8].

Electronic Structure and Bond Characteristics

The electronic structure of N-Methylformanilide-carbonyl-13C exhibits characteristic amide resonance stabilization involving delocalization of the nitrogen lone pair electrons into the carbonyl pi-antibonding orbital [10]. Natural bond orbital analysis and natural resonance theory calculations demonstrate that amides exist as resonance hybrids consisting primarily of the parent Lewis structure and a secondary dipolar form [10]. The resonance contribution enhances the carbon-nitrogen bond character, shortening the bond length relative to typical single bonds while lengthening and strengthening the carbon-oxygen double bond.

In formamide derivatives, the carbon-nitrogen bond length typically ranges from 1.28 to 1.38 Angstroms, significantly shorter than the 1.47 Angstrom length characteristic of carbon-nitrogen single bonds in aliphatic amines [11]. The 1.30 Angstrom carbon-nitrogen bond length observed in formamide represents substantial double bond character, near the lower limit for bonds of this type [11]. This bond shortening results from resonance delocalization, which contributes approximately 15 to 20 kilocalories per mole of stabilization energy to the ground state structure [10] [12].

The carbonyl carbon-oxygen bond exhibits characteristics intermediate between single and double bond lengths due to the resonance effects. The carbon-13 labeling at this position enables direct observation of electronic environment changes through nuclear magnetic resonance chemical shift variations, particularly sensitive to changes in electron density distribution during molecular interactions or chemical transformations [1].

Table 3: Electronic Structure Parameters

Bond TypeLength (Å)CharacterSource
C-N (amide)1.28-1.38Partial double bond [11]
C-N (typical single)1.47Single bond reference [11]
C-O (formamide)VariableResonance affected [10]
Resonance Energy15-20 kcal/molStabilization [10] [12]

Conformational Analysis and Rotational Properties

The conformational behavior of N-Methylformanilide-carbonyl-13C involves restricted rotation around the carbon-nitrogen amide bond due to partial double bond character arising from resonance stabilization [13] [14]. Nuclear magnetic resonance studies of similar N-methylformamide compounds reveal conformational exchange dynamics with rotation barriers typically ranging from 15 to 20 kilocalories per mole [14] [15].

Variable temperature nuclear magnetic resonance experiments demonstrate coalescence behavior characteristic of restricted rotation processes [14]. The trans conformation of N-methylformamide represents an intermediate case with relatively low barriers to internal rotation of the methyl group, while the formyl group rotation exhibits higher energy barriers due to the resonance stabilization requirements [13]. Coupling between overall molecular rotation and methyl group internal rotation significantly complicates spectroscopic analysis but provides detailed information about conformational preferences.

Density functional theory calculations at the M06-2X/6-311+G* level accurately reproduce experimental rotation barriers, with calculated values of 19.5 kilocalories per mole for related N-benzhydrylformamide derivatives [14] [16]. The barrier height correlates directly with the degree of amide resonance, as quantified through natural bond orbital analysis and bond order calculations [17] [18].

The methyl group internal rotation exhibits a much lower barrier, approximately 55 centimeters⁻¹ (0.157 kilocalories per mole), allowing nearly free rotation at room temperature [13]. This creates complex coupling effects between the methyl torsion and overall molecular rotation, requiring sophisticated theoretical treatments for complete spectroscopic analysis.

Table 4: Conformational Parameters

Rotation TypeBarrier (kcal/mol)Temperature EffectSource
Formyl C-N rotation15-20Coalescence observed [14] [15]
Methyl internal rotation0.157Nearly free [13]
Calculated barrier (DFT)19.5M06-2X/6-311+G* [14]
Experimental formamide16.6Literature value [19]

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Methyl-N-phenyl(~13~C)formamide

Dates

Modify: 2023-08-16

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